2-Fluoro-6-iodobenzoyl chloride
Overview
Description
2-Fluoro-6-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with fluorine and iodine atoms, respectively, and the carboxyl group is converted to a carbonyl chloride group . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
This compound is a fluorinated building block used in chemical synthesis
Biochemical Pathways
It’s primarily used as a reagent in chemical synthesis , and its effects on biochemical pathways would depend on the specific context of its use.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 2-Fluoro-6-iodobenzoyl chloride. For example, it’s known to react with water to produce toxic gases , suggesting that it would be unstable in aqueous environments. Its efficacy could also be influenced by factors such as pH, temperature, and the presence of other reactive substances.
Preparation Methods
2-Fluoro-6-iodobenzoyl chloride can be synthesized from 2-fluoro-6-iodobenzoic acid . The synthetic route involves the reaction of 2-fluoro-6-iodobenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0°C . The reaction mixture is stirred until gas evolution ceases, indicating the formation of the acyl chloride . The resulting product is then purified by chromatography to obtain this compound as a colorless oil .
Chemical Reactions Analysis
2-Fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents used in these reactions include triethylamine, copper(I) iodide, and dichloromethane . For example, it can react with amines to form amides or with alcohols to form esters . The major products formed from these reactions depend on the nature of the nucleophile used .
Scientific Research Applications
2-Fluoro-6-iodobenzoyl chloride is used in the synthesis of biologically and pharmacologically active molecules . It serves as a building block in the preparation of various compounds used in medicinal chemistry and drug discovery . Additionally, it is employed in the development of materials for organic electronics and as a reagent in the synthesis of complex organic molecules .
Comparison with Similar Compounds
2-Fluoro-6-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as 2-fluoro-5-iodobenzoyl chloride and 2-iodobenzoyl chloride . While these compounds share similar reactivity due to the presence of the carbonyl chloride group, the position and type of halogen substituents can influence their chemical behavior and applications . For instance, the presence of fluorine and iodine atoms at specific positions on the benzene ring can affect the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
2-fluoro-6-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUULKUHCAMRGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381059 | |
Record name | 2-Fluoro-6-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-12-1 | |
Record name | 2-Fluoro-6-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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